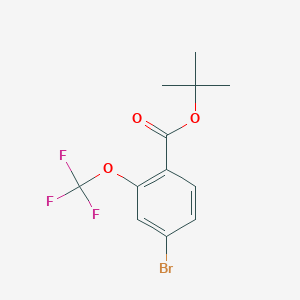

tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate

Description

The exact mass of the compound tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate is 339.99219 g/mol and the complexity rating of the compound is 325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-bromo-2-(trifluoromethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrF3O3/c1-11(2,3)19-10(17)8-5-4-7(13)6-9(8)18-12(14,15)16/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVBUGKUVZWXNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate (CAS: 2379322-16-2): Physicochemical Profiling and Synthetic Utility

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, the strategic incorporation of fluorinated functional groups is a cornerstone of molecular design[1]. tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate (CAS: 2379322-16-2) serves as a highly specialized, orthogonal building block. By combining a transition-metal-reactive bromo substituent, an acid-labile tert-butyl ester, and a metabolically robust trifluoromethoxy (-OCF₃) group, this scaffold allows researchers to conduct complex, multi-step syntheses with high regiocontrol.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. Here, we will dissect the structural causality behind the compound's physical properties and provide self-validating experimental protocols to ensure reproducibility in your drug development workflows.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of this building block is critical for optimizing reaction conditions, predicting solubility, and designing purification strategies[2]. The data below synthesizes empirical supplier data[3] with advanced cheminformatics predictions based on its functional groups.

Quantitative Data Summary

| Property | Value | Causality / Scientific Rationale |

| Chemical Name | tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate | Systematic IUPAC nomenclature defining the substitution pattern. |

| CAS Number | 2379322-16-2 | Unique numerical identifier for literature and inventory tracking[3]. |

| Molecular Formula | C₁₂H₁₂BrF₃O₃ | Dictates the exact mass and isotopic distribution (critical for MS). |

| Molecular Weight | 341.12 g/mol | Includes the heavy bromine atom, yielding a distinct 1:1 isotopic MS pattern[4]. |

| Predicted Density | ~1.45 g/cm³ | High density is driven by the heavy halogen (Br) and the dense -OCF₃ group. |

| Predicted Boiling Point | ~310 °C at 760 mmHg | Elevated boiling point due to high molecular weight and dipole-dipole interactions. |

| Calculated LogP | ~4.8 | Highly lipophilic. The tert-butyl and -OCF₃ groups act synergistically to increase the partition coefficient[1]. |

| Solubility Profile | Soluble in DCM, THF, DMF, DMSO. Insoluble in H₂O. | The lack of hydrogen bond donors and high fluorine content renders the molecule highly hydrophobic. |

Mechanistic Insights: The Trifluoromethoxy Advantage

The inclusion of the trifluoromethoxy (-OCF₃) group at the ortho position relative to the ester is not arbitrary; it is a calculated design choice in medicinal chemistry[5]. Often termed a "super-halogen" or "pseudo-halogen"[6], the -OCF₃ group profoundly alters the molecule's behavior:

-

Electronic Modulation: The -OCF₃ group is strongly electron-withdrawing via the inductive effect (-I) but can donate electron density through resonance (+R). This unique push-pull dynamic modulates the electron density of the aromatic ring, influencing the oxidative addition rate during palladium-catalyzed cross-couplings at the para-bromo position.

-

Metabolic Stability: In drug candidates, the carbon-fluorine bonds of the -OCF₃ group are exceptionally strong, effectively blocking Cytochrome P450-mediated oxidative metabolism at that specific vector[1].

-

Steric Shielding: The bulky tert-butyl ester, combined with the ortho -OCF₃ group, provides significant steric hindrance. This protects the ester carbonyl from unwanted nucleophilic attack (e.g., premature saponification) during upstream synthetic steps.

Orthogonal Reactivity & Synthetic Workflows

The true value of tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate lies in its orthogonality . The tert-butyl ester can be cleaved under acidic conditions without affecting the bromo group, while the bromo group can undergo transition-metal catalysis without disturbing the ester.

Figure 1: Orthogonal synthetic workflows leveraging the ester and bromo functionalities.

Self-Validating Experimental Protocols

To ensure trustworthiness and scientific integrity, the following protocols are designed as self-validating systems . Each methodology includes the underlying causality and an In-Process Control (IPC) to verify success before proceeding.

Protocol A: Acidic Deprotection of the tert-Butyl Ester

Unlike methyl or ethyl esters that require harsh basic saponification, the tert-butyl ester is cleaved via an Sₙ1 mechanism. The acid protonates the carbonyl oxygen, leading to the expulsion of a highly stable tert-butyl cation (which rapidly loses a proton to become isobutylene gas)[7].

Step-by-Step Methodology:

-

Preparation: Dissolve tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate (1.0 eq, 5.0 mmol) in anhydrous Dichloromethane (DCM, 15 mL) under a nitrogen atmosphere.

-

Reagent Addition: Cool the flask to 0 °C. Dropwise, add Trifluoroacetic Acid (TFA, 10.0 eq). Causality: Cooling prevents unwanted side reactions or ether cleavage, while excess TFA drives the Sₙ1 equilibrium forward.

-

Reaction: Remove the ice bath and stir at room temperature for 4 hours.

-

Self-Validation (IPC): Sample 10 µL of the reaction mixture, neutralize with a drop of Et₃N, and analyze via TLC (Hexanes:EtOAc 8:2).

-

Validation Criteria: The starting material (high Rf) must completely disappear, replaced by a baseline spot (the highly polar free carboxylic acid).

-

-

Workup: Concentrate the mixture in vacuo. Co-evaporate with toluene (3 x 10 mL) to remove residual TFA azeotropically. The resulting product is 4-bromo-2-(trifluoromethoxy)benzoic acid[8].

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol utilizes the bromo substituent as a handle for C-C bond formation, leaving the tert-butyl ester intact for downstream manipulation.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask, combine tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate (1.0 eq, 2.0 mmol), an Arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

-

Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL). Causality: The biphasic system is required; dioxane dissolves the organic substrates, while water dissolves the inorganic base, which is necessary to form the reactive boronate complex for transmetalation.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Purge the flask with nitrogen for 5 minutes.

-

Reaction: Heat the mixture to 85 °C for 12 hours.

-

Self-Validation (IPC): Sample 10 µL of the organic layer, dilute in 1 mL Acetonitrile, and analyze via LC-MS (ESI+).

-

Validation Criteria: Look for the disappearance of the starting material mass (m/z 341/343, 1:1 ratio) and the appearance of the coupled product mass. If the SM persists, the catalytic cycle has stalled (likely due to oxygen ingress), and a 0.02 eq spike of Pd catalyst is required.

-

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

References

Sources

- 1. 4-(Trifluoromethoxy)cinnamic acid | 783-13-1 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate | 2379322-16-2 [chemicalbook.com]

- 4. tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate | 2379322-16-2 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. 3-Chloro-5-(trifluoromethoxy)benzoic acid | 433926-46-6 | Benchchem [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 509142-48-7|4-Bromo-2-(trifluoromethoxy)benzoic acid|BLD Pharm [bldpharm.com]

Synthesis and Process Optimization of tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate: A Critical Building Block in Medicinal Chemistry

Introduction and Strategic Rationale

The compound tert-butyl 4-bromo-2-(trifluoromethoxy)benzoate (CAS 2379322-16-2)[1] is a highly specialized, multifunctional building block used extensively in modern drug discovery and agrochemical development. Its structural architecture provides three orthogonal vectors for molecular functionalization:

-

The tert-Butyl Ester: Acts as a robust, sterically hindered protecting group that is stable to nucleophilic attack and basic conditions, yet easily cleaved under mild acidic conditions (e.g., TFA)[2].

-

The Aryl Bromide: Serves as an ideal electrophilic handle for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Stille).

-

The Trifluoromethoxy (-OCF₃) Group: Imparts profound physicochemical alterations, significantly enhancing lipophilicity, metabolic stability, and membrane permeability without adding excessive steric bulk.

Because direct electrophilic bromination of 2-(trifluoromethoxy)benzoic acid typically yields the 5-bromo isomer (due to the strong para-directing nature of the -OCF₃ group), a de novo bottom-up synthesis is required to selectively install the bromine at the 4-position. This guide details a highly regioselective, four-step synthetic pathway starting from commercially available 2-(trifluoromethoxy)aniline, culminating in a mild, DMAP-catalyzed tert-butyl esterification.

Mechanistic Causality and Pathway Design

To achieve the precise 1,2,4-substitution pattern, the synthesis leverages the innate electronic and steric directing effects of the starting material's functional groups.

Step 1: Regioselective Bromination

Starting with 2-(trifluoromethoxy)aniline, the strongly activating amino (-NH₂) group directs electrophilic aromatic substitution to the ortho and para positions. However, the bulky -OCF₃ group at the C2 position creates significant steric hindrance at the adjacent C6 (ortho) position. Consequently, bromination with N-Bromosuccinimide (NBS) occurs almost exclusively at the C4 (para) position, yielding 4-bromo-2-(trifluoromethoxy)aniline.

Step 2 & 3: Sandmeyer Cyanation and Hydrolysis

Direct carboxylation of the aryl bromide via lithium-halogen exchange is unviable due to the presence of the free amine and the risk of unselective metalation. Instead, the amine is converted to a nitrile via a Sandmeyer reaction. The amine is diazotized to form a diazonium salt, which is subsequently displaced by cyanide using copper(I) cyanide to form 4-bromo-2-(trifluoromethoxy)benzonitrile (CAS 1187983-97-6). Basic hydrolysis of the nitrile then cleanly affords 4-bromo-2-(trifluoromethoxy)benzoic acid (CAS 509142-48-7).

Step 4: Mild tert-Butyl Esterification

Traditional Fischer esterification using tert-butanol and strong acids (e.g., H₂SO₄) is highly inefficient due to the steric bulk of the tert-butyl group and the propensity of the tert-butyl carbocation to undergo elimination (forming isobutylene). To bypass this, we utilize Di-tert-butyl dicarbonate (Boc₂O) and catalytic 4-Dimethylaminopyridine (DMAP)[3]. DMAP acts as a nucleophilic catalyst, attacking the mixed anhydride intermediate to form a highly reactive acylpyridinium species, which is then trapped by tert-butanol to form the target ester[4].

Forward synthetic pathway for tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate.

Quantitative Process Parameters

The following table summarizes the optimized stoichiometric and thermodynamic parameters for the four-step sequence, designed for a 100 mmol scale synthesis.

| Step | Transformation | Primary Reagents (Equivalents) | Solvent | Temp (°C) | Time (h) | Expected Yield |

| 1 | Bromination | NBS (1.05 eq) | DMF | 0 to 20 | 2.0 | 88 - 92% |

| 2 | Sandmeyer | NaNO₂ (1.2 eq), CuCN (1.5 eq) | HCl / H₂O | 0 to 60 | 4.0 | 70 - 75% |

| 3 | Hydrolysis | NaOH (5.0 eq) | EtOH / H₂O | 100 (Reflux) | 12.0 | 85 - 90% |

| 4 | Esterification | Boc₂O (1.5 eq), DMAP (0.2 eq), t-BuOH (5.0 eq) | THF | 20 to 40 | 16.0 | 80 - 85% |

Self-Validating Experimental Protocols

The following protocols incorporate in-process physical and chemical validation checkpoints to ensure reaction fidelity without requiring immediate LC-MS analysis.

Step 1: Synthesis of 4-bromo-2-(trifluoromethoxy)aniline

-

Initiation: Dissolve 2-(trifluoromethoxy)aniline (17.7 g, 100 mmol) in anhydrous DMF (100 mL) and cool to 0 °C under an inert argon atmosphere.

-

Reagent Addition: Add N-Bromosuccinimide (18.7 g, 105 mmol) portion-wise over 30 minutes to maintain the internal temperature below 5 °C.

-

Validation Check: The solution will transition from colorless to a deep orange/red. Stir for 2 hours at room temperature. TLC (Hexanes/EtOAc 9:1) should confirm the disappearance of the starting material and the formation of a single, less polar spot.

-

Workup: Quench with 5% aqueous Na₂S₂O₃ (50 mL) to neutralize residual bromine, extract with EtOAc, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Step 2: Synthesis of 4-bromo-2-(trifluoromethoxy)benzonitrile

-

Diazotization: Suspend the crude aniline from Step 1 in 20% aqueous HCl (150 mL) at 0 °C. Slowly add a solution of NaNO₂ (8.28 g, 120 mmol) in water (30 mL). Stir for 30 minutes. Validation: A clear, pale-yellow diazonium salt solution should form.

-

Cyanation: In a separate flask, prepare a solution of CuCN (13.4 g, 150 mmol) and KCN (19.5 g, 300 mmol) in water (150 mL) at 0 °C.

-

Coupling: Carefully transfer the cold diazonium solution into the CuCN solution. Validation: Vigorous evolution of nitrogen gas (N₂) will occur, confirming the decomposition of the diazonium species and successful C-C bond formation.

-

Workup: Heat the mixture to 60 °C for 1 hour to drive the reaction to completion. Cool, extract with toluene, wash with 1M NaOH, dry, and concentrate to yield the nitrile.

Step 3: Synthesis of 4-bromo-2-(trifluoromethoxy)benzoic acid

-

Hydrolysis: Dissolve the nitrile in ethanol (100 mL) and add 5M aqueous NaOH (100 mL, 500 mmol). Reflux the mixture (approx. 100 °C) for 12 hours.

-

Validation Check: The evolution of ammonia (NH₃) gas during reflux indicates the conversion of the nitrile to the primary amide, and subsequently to the carboxylate.

-

Workup: Cool the mixture and evaporate the ethanol under reduced pressure. Wash the aqueous layer with diethyl ether to remove unreacted neutral organic impurities.

-

Acidification: Cool the aqueous phase to 0 °C and carefully acidify to pH 2 using concentrated HCl. Validation: A thick white precipitate of 4-bromo-2-(trifluoromethoxy)benzoic acid will immediately crash out of the solution. Filter, wash with cold water, and dry under a vacuum.

Step 4: Synthesis of tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate

-

Activation: Dissolve the carboxylic acid (28.5 g, 100 mmol) in anhydrous THF (150 mL). Add tert-butanol (47.8 mL, 500 mmol) and DMAP (2.44 g, 20 mmol).

-

Esterification: Slowly add Boc₂O (32.7 g, 150 mmol) as a melt or concentrated THF solution.

-

Validation Check: Vigorous effervescence (CO₂ evolution) will commence immediately upon Boc₂O addition, validating the formation of the mixed anhydride and its subsequent collapse[4].

-

Completion: Stir at 40 °C for 16 hours. Concentrate the mixture, redissolve in DCM, and wash sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry and evaporate to yield the highly pure tert-butyl ester[1].

Catalytic cycle of the DMAP-mediated tert-butyl esterification using Boc2O.

References

-

The revisited synthesis of tert-butyl pyroglutamate derivatives (Boc2O/DMAP Mechanism) Academia.edu (Tetrahedron Letters)[Link]

Sources

- 1. tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate | 2379322-16-2 [m.chemicalbook.com]

- 2. Tert-butyl 4-aminobutanoate | 50479-22-6 | Benchchem [benchchem.com]

- 3. (PDF) The revisited synthesis of tert-butyl pyroglutamate derivatives [academia.edu]

- 4. N,N-Dimethylformamide di-tert-butyl acetal | 36805-97-7 | Benchchem [benchchem.com]

CAS number for tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate

An In-depth Technical Guide to tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate, a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. While a specific CAS number for this compound is not readily found in major chemical databases, indicating its status as a novel or less-common substance, its structural motifs—a trifluoromethoxy group, a bromine atom, and a tert-butyl ester—suggest high value in the synthesis of complex organic molecules. This guide will detail its predicted physicochemical properties, propose a logical synthetic pathway, outline expected characterization data, and discuss its potential applications and safety considerations. The information herein is synthesized from established chemical principles and data from structurally analogous compounds, offering a forward-looking resource for researchers in drug discovery and advanced materials development.

Introduction: The Strategic Importance of Fluorinated Aromatic Scaffolds

The incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern drug design and materials science. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of properties that can significantly enhance the therapeutic potential of a drug candidate. It is highly lipophilic, which can improve membrane permeability and oral bioavailability, and it is metabolically stable, reducing the rate of in vivo degradation.[1] The trifluoromethyl group (-CF₃) is another widely used fluorinated moiety that increases the lipophilicity of molecules.[1] Furthermore, the strong electron-withdrawing nature of the trifluoromethoxy group can modulate the pKa of nearby functionalities and influence binding interactions with biological targets.[1]

The tert-butyl ester group serves as a versatile protecting group for the carboxylic acid, which can be readily removed under acidic conditions. This functionality is also a bulky group that can provide steric hindrance to influence the selectivity of subsequent reactions. The bromine atom on the aromatic ring is a key functional handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the facile introduction of a wide range of substituents.[2]

tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate, therefore, represents a highly valuable and versatile building block for the synthesis of novel pharmaceuticals and functional materials.

Physicochemical and Structural Properties

The properties of tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate can be predicted based on its constituent functional groups.

| Property | Value |

| Molecular Formula | C₁₂H₁₂BrF₃O₃ |

| Molecular Weight | 357.12 g/mol |

| Predicted LogP | 4.5 - 5.0 |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid |

Proposed Synthetic Strategy

A plausible synthetic route to tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate can be envisioned starting from commercially available 4-bromo-2-hydroxybenzoic acid. The following multi-step synthesis is proposed:

Step 1: Esterification of 4-bromo-2-hydroxybenzoic acid

The first step involves the protection of the carboxylic acid as a tert-butyl ester. This can be achieved by reacting 4-bromo-2-hydroxybenzoic acid with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol:

-

To a stirred solution of 4-bromo-2-hydroxybenzoic acid in dichloromethane, add a catalytic amount of concentrated sulfuric acid.

-

Cool the mixture in an ice bath and slowly bubble isobutylene gas through the solution.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-bromo-2-hydroxybenzoate.

Step 2: Trifluoromethoxylation of the phenolic hydroxyl group

The introduction of the trifluoromethoxy group can be accomplished using a suitable trifluoromethoxylating reagent. A common method involves the use of a trifluoromethoxide source, which can be generated in situ.

Experimental Protocol:

-

Dissolve tert-butyl 4-bromo-2-hydroxybenzoate in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF).

-

Add a base, such as potassium carbonate, to deprotonate the phenol.

-

Introduce a trifluoromethoxylation reagent, such as trifluoromethyl triflate (TFMT) or a similar electrophilic trifluoromethoxylation reagent.[3]

-

Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or GC-MS.

-

Perform an aqueous workup, extract the product with a suitable organic solvent, dry the organic layer, and purify by column chromatography to obtain tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate.

Caption: Proposed two-step synthesis of tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate.

Characterization and Quality Control

The structure of the final product should be confirmed using a combination of spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.6 ppm), and aromatic protons. The chemical shifts of the aromatic protons will be influenced by the bromo and trifluoromethoxy substituents. |

| ¹³C NMR | Resonances for the tert-butyl carbons, ester carbonyl carbon, and aromatic carbons. The carbon attached to the trifluoromethoxy group will show a characteristic quartet due to coupling with the fluorine atoms. |

| ¹⁹F NMR | A singlet corresponding to the -OCF₃ group. |

| Mass Spec (ESI-MS) | The molecular ion peak corresponding to the calculated molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) should be observable. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester (~1720 cm⁻¹), C-O stretches, and C-F stretches. |

Applications in Research and Development

The unique combination of functional groups in tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate makes it a valuable intermediate for the synthesis of a wide range of target molecules.

-

Drug Discovery: The bromo-substituent provides a convenient handle for introducing diverse functionalities via cross-coupling reactions, allowing for the rapid generation of compound libraries for screening against various biological targets.[2] The trifluoromethoxy group can enhance the metabolic stability and cell permeability of drug candidates.[1]

-

Materials Science: The aromatic core and reactive bromine atom make this compound a suitable monomer or precursor for the synthesis of novel polymers and organic electronic materials with tailored properties.[2]

Safety, Handling, and Storage

While specific safety data for tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate is not available, precautions should be based on the known hazards of structurally similar compounds.

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[4] Avoid contact with skin, eyes, and clothing.[4][5] Wash hands thoroughly after handling.[4][5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4][6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[4]

References

- AK Scientific, Inc.

- Sigma-Aldrich.

- SAFETY DATA SHEET according to Regul

- Sigma-Aldrich.

- Fisher Scientific.

- Sigma-Aldrich.

- Supporting Inform

- TCI AMERICA. SAFETY DATA SHEET: 4-Bromo-2-(trifluoromethyl)benzoic Acid.

- Sigma-Aldrich.

- BLDpharm. tert-Butyl 3-bromo-4-(2,2,2-trifluoroethoxy)

- Benchchem.

- PubChem. tert-Butyl 4-bromo-3-(trifluoromethyl)

- PrepChem.com.

- Shen, X. et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Organic Letters, 20(11), 3255-3258.

- The Role of Methyl 4-bromo-2-fluorobenzoate in Modern Synthesis. (2026, March 2).

- Fluorochem.

- Sunway Pharm Ltd. tert-butyl N-[4-bromo-2-(trifluoromethyl)

- Avantor. 1 result for Tert-butyl 4-bromo-3-(trifluoromethyl)

- Sigma-Aldrich. tert-butyl 4-bromo-3-(trifluoromethyl)

- MDPI.

- PMC. (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives.

- MDPI.

- Organic Syntheses Procedure. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. aksci.com [aksci.com]

- 5. content.labscoop.com [content.labscoop.com]

- 6. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

Spectral Elucidation and Validation Protocols for tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate

Executive Summary

In modern medicinal chemistry and drug development, highly functionalized building blocks like tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate (CAS: 2379322-16-2) serve as critical scaffolds. This specific molecule presents a unique convergence of functional groups: an orthogonal, sterically hindered tert-butyl ester for controlled deprotection, a lipophilic trifluoromethoxy (-OCF3) group to modulate metabolic stability, and a versatile bromine atom for downstream palladium-catalyzed cross-coupling.

As a Senior Application Scientist, I approach the spectral elucidation of such compounds not merely as a data-gathering exercise, but as a self-validating analytical system . This whitepaper outlines the causality behind the experimental acquisition parameters and provides the theoretical, empirically-backed 1H, 13C, and 19F NMR assignments required to unambiguously confirm the regiochemistry of this scaffold.

Structural & Mechanistic Rationale

To accurately assign the NMR spectra, we must first understand the electronic and magnetic causality dictated by the molecule's substituents. The chemical shifts are governed by a delicate balance of inductive effects, resonance, and magnetic anisotropy ():

-

The Ester Carbonyl (C1): The -COOtBu group exerts a strong anisotropic deshielding effect on the adjacent ortho proton (H-6), pushing its resonance downfield. The bulky tert-butyl group also significantly increases the longitudinal relaxation time ( T1 ) of the ester carbonyl carbon.

-

The Trifluoromethoxy Group (C2): The -OCF3 moiety is highly electronegative, exerting a powerful inductive electron-withdrawing effect that heavily deshields the ipso carbon (C2). However, its oxygen lone pairs provide weak resonance donation, slightly mitigating the deshielding at the ortho and para positions. Furthermore, the 100% natural abundance of 19F results in a massive one-bond scalar coupling ( 1JCF≈258 Hz) that splits the trifluoromethyl carbon into a distinct quartet.

-

The Bromine Atom (C4): The heavy-atom effect of bromine shields the ipso carbon (C4), while its inductive properties moderately deshield the adjacent ortho protons (H-3 and H-5).

Understanding these forces allows us to predict an AMX-type spin system for the aromatic protons, characterized by distinct ortho ( 3J≈8.2 Hz) and meta ( 4J≈1.8 Hz) couplings.

Experimental Protocols: A Self-Validating Workflow

A robust NMR protocol does not blindly acquire data; it anticipates physical limitations (like T1 relaxation) and uses orthogonal 2D techniques to validate 1D assumptions ().

Phase 1: Sample Preparation

-

Concentration: Weigh precisely 15–20 mg of the analyte into a clean glass vial.

-

Solvent Selection: Dissolve in 0.6 mL of Deuterated Chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl3 is optimal for solubilizing lipophilic esters. The residual CHCl3 peak at 7.26 ppm and the TMS peak at 0.00 ppm serve as internal secondary and primary references, respectively, ensuring absolute chemical shift accuracy ().

-

-

Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube. Ensure no particulate matter is present, as solid impurities distort magnetic field homogeneity and ruin shimming profiles.

Phase 2: 1D Data Acquisition

-

1H NMR (400 MHz): Acquire 16 scans with a spectral width of 12 ppm. Set the relaxation delay ( d1 ) to 2.0 seconds.

-

Causality: A 2-second delay ensures complete longitudinal relaxation for small organic molecules, allowing for accurate integration of the 9H t-butyl singlet against the 1H aromatic signals.

-

-

13C{1H} NMR (100 MHz): Acquire 512 to 1024 scans with broadband proton decoupling (WALTZ-16). Set d1 to 5.0 seconds.

-

Causality: Quaternary carbons (C1, C2, C4, and C=O) lack attached protons to facilitate dipole-dipole relaxation. A longer d1 prevents signal saturation, ensuring these critical nodes are visible above the baseline noise.

-

-

19F NMR (376 MHz): Acquire 16 scans with a spectral width of 200 ppm, centered at -100 ppm.

Phase 3: 2D Validation (The Self-Validating Loop)

To eliminate assignment ambiguity, the workflow mandates 2D validation:

-

HSQC (Heteronuclear Single Quantum Coherence): Maps direct C-H bonds, differentiating the overlapping aromatic carbons (C3, C5, C6) by correlating them directly to their respective proton shifts.

-

HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range ( 2J and 3J ) C-H couplings. The t-butyl protons (~1.55 ppm) will show a strong 3J cross-peak to the ester carbonyl (~163.5 ppm), unambiguously anchoring the ester position.

Spectral Data & Interpretation

The following tables summarize the expected empirical spectral data based on rigorous substituent effect calculations and structural topology.

Table 1: 1H NMR Spectral Data (400 MHz, CDCl3)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |

| t-Butyl | 1.55 | s | - | 9H | Highly shielded aliphatic methyl protons. |

| H-3 | 7.53 | d | 1.8 | 1H | Ortho to -OCF3 and -Br; exhibits only meta coupling to H-5. |

| H-5 | 7.76 | dd | 8.2, 1.8 | 1H | Ortho to -Br, para to ester; exhibits both ortho and meta coupling. |

| H-6 | 7.91 | d | 8.2 | 1H | Ortho to ester; experiences strong anisotropic deshielding. |

| Note: A slight "roofing effect" may be observed between H-5 and H-6 due to their coupled nature and proximity in chemical shift. |

Table 2: 13C NMR Spectral Data (100 MHz, CDCl3)

| Position | Chemical Shift (δ, ppm) | Type (DEPT-135) | Multiplicity | Assignment Rationale |

| C-CH3 | 28.0 | CH3 | s | t-Butyl methyl carbons. |

| C(CH3)3 | 82.0 | Cq | s | t-Butyl quaternary carbon. |

| OCF3 | 120.5 | CF3 | q ( 1JCF≈258 Hz) | Trifluoromethyl carbon split by 19F coupling. |

| C-1 | 125.3 | Cq | s | Ipso to ester group. |

| C-3 | 127.5 | CH | s | Aromatic CH (ortho to OCF3 and Br). |

| C-4 | 128.6 | Cq | s | Ipso to Bromine (heavy atom shielding effect). |

| C-6 | 133.1 | CH | s | Aromatic CH (ortho to ester). |

| C-5 | 133.8 | CH | s | Aromatic CH (ortho to Br). |

| C-2 | 152.4 | Cq | s (or br m) | Ipso to OCF3 (strong inductive deshielding). |

| C=O | 163.5 | Cq | s | Ester carbonyl carbon. |

Table 3: 19F NMR Spectral Data (376 MHz, CDCl3)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

| -OCF3 | -58.0 | s | 3F | Typical highly deshielded region for aryl trifluoromethoxy groups. |

Workflow Visualization

The following diagram illustrates the logical architecture of the self-validating NMR protocol described in Section 2.

Figure 1: Self-validating NMR acquisition and processing workflow for structural elucidation.

References

-

Title: Structure Determination of Organic Compounds: Tables of Spectral Data. Source: Journal of the American Chemical Society (ACS Publications). URL: [Link][1]

-

Title: High-Resolution NMR Techniques in Organic Chemistry. Source: Elsevier. URL: [Link][2]

-

Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Source: Organometallics (ACS Publications). URL: [Link][3]

Sources

In-Depth Technical Guide and Safety Data Protocol for tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate

Executive Summary & Chemical Identity

In the landscape of modern drug discovery and complex organic synthesis, highly functionalized aromatic building blocks are indispensable. tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate (CAS: 2379322-16-2) represents a strategically designed trifunctional scaffold[1]. It combines the robust protective shielding of a tert-butyl ester, the cross-coupling readiness of an aryl bromide, and the lipophilic modulation of a trifluoromethoxy group. This whitepaper provides researchers and drug development professionals with a comprehensive analysis of its structural logic, toxicological profile, and field-proven experimental handling protocols.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate |

| CAS Registry Number | 2379322-16-2 |

| Molecular Formula | C₁₂H₁₂BrF₃O₃ |

| Molecular Weight | 341.12 g/mol |

| Structural Class | Halogenated Aromatic Ester |

Structural & Mechanistic Profiling

The utility of this compound lies in the orthogonal reactivity of its functional groups. Understanding the causality behind these structural features is critical for designing multi-step synthetic routes.

-

tert-Butyl Ester (Protecting Group): The bulky tertiary butyl group provides extreme steric hindrance, shielding the carbonyl carbon from nucleophilic attack. It is highly stable under basic conditions (e.g., those used in Suzuki or Sonogashira couplings) but can be selectively cleaved under mild acidic conditions via the formation of a stable tertiary carbocation[2].

-

4-Bromo Substituent (Reaction Handle): The sp²-hybridized C-Br bond serves as an electrophilic site for palladium- or copper-catalyzed cross-coupling reactions, allowing for the rapid extension of the aromatic framework.

-

2-Trifluoromethoxy Group (Modulator): Often referred to as a "super-halogen," the -OCF₃ group is highly electron-withdrawing and significantly increases the lipophilicity (logP) of the molecule. In drug development, this group is strategically placed to enhance metabolic stability and membrane permeability without adding excessive steric bulk.

Logical relationship between structural features and their chemical reactivity.

Safety Data Sheet (SDS) & Toxicological Profile

While specific toxicological testing on the protected ester may be limited, it inherits the core hazard profile of its parent acid, 4-bromo-2-(trifluoromethoxy)benzoic acid[3]. The following safety protocols must be integrated into all laboratory workflows.

Table 2: GHS Hazard Classification

| Hazard Code | Description | Causality / Impact |

| H302 | Harmful if swallowed | Systemic toxicity upon ingestion. |

| H315 | Causes skin irritation | Lipophilic nature allows rapid dermal penetration. |

| H319 | Causes serious eye irritation | Halogenated aromatics cause severe mucosal irritation. |

| H332 | Harmful if inhaled | Vapor/dust inhalation disrupts respiratory function. |

| H335 | May cause respiratory irritation | Triggers localized inflammation in the respiratory tract. |

Handling Precautions and PPE

-

Engineering Controls: All manipulations, including weighing and solvent dissolution, must be performed inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard nitrile gloves (double-gloving is recommended during large-scale workups), chemical splash goggles, and a flame-resistant lab coat.

-

First Aid Measures:

-

Eye Contact: Flush immediately with copious amounts of water for at least 15 minutes (P305+P351+P338)[3].

-

Skin Contact: Wash thoroughly with soap and water. Remove contaminated clothing.

-

Storage and Stability

-

Conditions: Store in a cool, dry, well-ventilated area away from direct sunlight. Maintain under an inert atmosphere (Argon or Nitrogen) to prevent long-term moisture degradation.

-

Incompatibilities: Strictly avoid contact with strong acids (which will prematurely cleave the tert-butyl ester) and strong oxidizing agents.

Experimental Protocols: A Self-Validating Workflow

The following protocols detail the most common synthetic sequence utilizing this building block: a palladium-catalyzed cross-coupling followed by the selective deprotection of the carboxylic acid.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: To functionalize the C4 position while leaving the ester intact.

-

Substrate Preparation: In an oven-dried Schlenk flask, add tert-butyl 4-bromo-2-(trifluoromethoxy)benzoate (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Causality: Pd(dppf)Cl₂ provides a robust bidentate ligand framework that prevents catalyst degradation during the oxidative addition to the electron-deficient aryl bromide.

-

-

Solvent & Base Addition: Add degassed 1,4-dioxane (0.2 M) and 2M aqueous K₂CO₃ (2.0 equiv).

-

Causality: The tert-butyl ester is highly resistant to basic hydrolysis, allowing the use of strong aqueous bases necessary for transmetalation without risking premature deprotection[4].

-

-

Reaction Execution: Purge the flask with Argon for 5 minutes. Heat the mixture to 90°C and stir for 12 hours.

-

Workup & Isolation: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography.

Protocol B: Acid-Mediated tert-Butyl Ester Deprotection

Objective: To unmask the carboxylic acid for subsequent API formulation or amide coupling.

-

Reagent Preparation: Dissolve the purified coupled product from Protocol A in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

-

Acid Addition: Add neat trifluoroacetic acid (TFA) slowly to achieve a 1:1 (v/v) ratio of DCM:TFA.

-

Causality: TFA provides the necessary protonation of the ester carbonyl, initiating a unimolecular elimination (E1) mechanism. This releases isobutylene gas as a byproduct, driving the reaction to completion[2].

-

-

Reaction Execution: Stir at room temperature for 2-4 hours. Monitor the disappearance of the starting material via TLC or LC-MS.

-

Final Isolation: Concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate the crude residue with toluene (3 × 10 mL). Lyophilize the resulting solid to yield the highly pure carboxylic acid.

Step-by-step workflow for cross-coupling and subsequent ester deprotection.

References

Sources

Whitepaper: Mechanistic Stability and Storage Directives for tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate

Executive Summary

tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate (CAS: 2379322-16-2)[1] is a highly functionalized aromatic building block critical in advanced pharmaceutical synthesis and drug development. Its unique tri-functional nature—comprising a sterically hindered tert-butyl ester, a photolabile aryl bromide, and a strongly electron-withdrawing trifluoromethoxy group—presents highly specific stability challenges. This technical guide provides a comprehensive, mechanistic analysis of its degradation pathways and establishes field-proven, self-validating protocols for its storage and stability testing.

Mechanistic Vulnerability Analysis

Understanding the causality behind molecular degradation is essential for designing robust, long-term storage conditions. This compound possesses two primary structural liabilities that dictate its handling:

-

Acid-Catalyzed Ester Cleavage (The tert-Butyl Moiety): Unlike standard methyl or ethyl esters, the bulky tert-butyl group sterically shields the carbonyl carbon, rendering the molecule highly resistant to base-catalyzed saponification. However, it is acutely sensitive to acidic conditions. Under trace acidic moisture, the ester undergoes an E1-type elimination. Protonation of the carbonyl oxygen facilitates the cleavage of the alkyl-oxygen bond, generating a highly stable tert-butyl carbocation. This cation rapidly loses a proton to form isobutylene gas, leaving behind 4-bromo-2-(trifluoromethoxy)benzoic acid [2]. Consequently, storage in unneutralized glass or exposure to atmospheric moisture can trigger auto-catalytic degradation.

-

Photolytic C-Br Homolysis (The Aryl Bromide Moiety): Aryl bromides are inherently susceptible to photodegradation. The bond dissociation energy of the C-Br bond is relatively low (~81 kcal/mol). Exposure to near-ultraviolet (UV) and visible light (320–400 nm) provides sufficient energy to induce homolytic cleavage, generating a highly reactive aryl radical and a bromine radical [3]. These radicals can subsequently abstract hydrogen from adjacent solvents or dimerize, leading to complex, difficult-to-purge impurity profiles.

-

Inductive Effects of the Trifluoromethoxy Group: The ortho-OCF3 group is chemically inert and highly lipophilic. However, its strong electron-withdrawing nature (-I effect) makes the aromatic ring electron-deficient. While this stabilizes the ring against electrophilic aromatic substitution, it does not mitigate the photolability of the para-bromine atom or the acid-sensitivity of the ester moiety.

Fig 1: Primary degradation pathways via acid-catalyzed hydrolysis and UV photolysis.

Recommended Storage Directives

Based on the structural vulnerabilities identified above, the following storage parameters are strictly recommended to maintain >99% purity over a 12-month lifecycle:

-

Temperature: Long-term storage must be maintained at -20°C ± 5°C . Short-term handling (up to 4 weeks during active synthesis) is permissible at refrigerated conditions (2°C to 8°C) [4].

-

Atmosphere: Store under an inert atmosphere (Argon or dry Nitrogen) to strictly exclude moisture. This prevents the formation of trace aqueous acids that catalyze ester cleavage.

-

Container Specifications: Utilize Type I Amber Borosilicate Glass . Amber glass effectively filters UV radiation below 400 nm, mitigating C-Br homolysis. Type I borosilicate is mandatory as it lacks the alkaline/acidic surface leachables found in lower-grade soda-lime glass, which could initiate hydrolysis at the glass-chemical interface.

Experimental Workflows for Stability Testing

To validate the shelf-life and degradation kinetics of tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate, a self-validating forced degradation study must be executed in accordance with ICH guidelines [4] [3].

Fig 2: ICH-compliant forced degradation workflow for establishing storage conditions.

Protocol A: Photostability Testing (ICH Q1B)

This protocol is designed to isolate and quantify the photolytic vulnerability of the aryl bromide moiety.

-

Sample Preparation: Distribute 50 mg of the compound in a uniform layer (≤3 mm thickness) across a quartz petri dish. Quartz is required to ensure zero attenuation of near-UV wavelengths.

-

System Validation (Actinometry): Place a 2% quinine monohydrochloride chemical actinometer adjacent to the sample. This validates that the required photon dose is achieved, ensuring the test is a self-validating system [3].

-

Control Implementation: Prepare an identical 50 mg sample and wrap it completely in aluminum foil (Dark Control). This isolates thermal degradation from true photolytic degradation.

-

Irradiation: Place both samples in a photostability chamber. Expose them to a minimum of 1.2 million lux-hours of visible light and 200 Watt-hours/m² of near-UV light (320–400 nm) at a controlled temperature of 25°C.

-

Quenching & Analysis: Reconstitute the samples in anhydrous HPLC-grade acetonitrile. Analyze via HPLC-UV/MS to quantify debrominated degradants and compare the exposed sample against the Dark Control.

Protocol B: Accelerated Thermal and Hydrolytic Testing (ICH Q1A)

This protocol evaluates the susceptibility of the tert-butyl ester to temperature and humidity.

-

Sample Aliquoting: Transfer 100 mg of the compound into standard Type I clear glass vials.

-

Environmental Stressing: Place the vials (unsealed, to allow maximum moisture ingress) into a calibrated stability chamber set to 40°C ± 2°C and 75% ± 5% Relative Humidity (RH) [4].

-

Sampling Cadence: Pull samples at Day 7, Day 14, and Day 30.

-

Analysis: Immediately dissolve the pulled aliquots in a neutral, anhydrous solvent (e.g., anhydrous Acetonitrile) to halt any ongoing hydrolysis. Utilize HPLC to quantify the formation of 4-bromo-2-(trifluoromethoxy)benzoic acid.

Quantitative Stability Data Summary

The following table synthesizes the expected degradation kinetics based on the structural properties of the compound under various environmental conditions:

| Storage Condition | Temperature | Humidity (% RH) | Light Exposure | Expected Degradation Rate | Primary Degradation Pathway |

| Long-Term (Ideal) | -20°C ± 5°C | N/A (Sealed) | Dark | < 0.05% / 6 months | None (Stable) |

| Refrigerated | 5°C ± 3°C | Ambient | Dark | < 0.10% / 1 month | Trace Hydrolysis |

| Accelerated Thermal | 40°C ± 2°C | 75% ± 5% | Dark | 1.5% - 3.0% / 1 month | Acid-Catalyzed Ester Cleavage |

| Photostability | 25°C ± 2°C | Ambient | 1.2M lux-hr + UV | > 5.0% / 10 days | C-Br Bond Homolysis |

References

-

Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Source: International Council for Harmonisation (ICH). URL: [Link]

-

Title: ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. Source: European Medicines Agency (EMA). URL: [Link]

-

Title: tert-Butyl acetate (CID 10908) - Physical and Chemical Stability. Source: National Center for Biotechnology Information (PubChem). URL: [Link]

Sources

- 1. tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate | 2379322-16-2 [m.chemicalbook.com]

- 2. tert-Butyl acetate | C6H12O2 | CID 10908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. database.ich.org [database.ich.org]

Strategic Synthesis of tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate: Precursor Selection and Methodological Workflows

Executive Summary

The compound tert-butyl 4-bromo-2-(trifluoromethoxy)benzoate is a highly valued building block in modern medicinal chemistry and drug development. The trifluoromethoxy (-OCF₃) group imparts unique physicochemical properties—enhancing lipophilicity, metabolic stability, and membrane permeability—while the bromine atom at the 4-position serves as a versatile electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The tert-butyl ester acts as a robust, orthogonal protecting group that resists nucleophilic attack and basic conditions, yet can be cleanly cleaved under mild acidic conditions (e.g., using Trifluoroacetic acid).

This technical guide explores the retrosynthetic logic, precursor selection, and validated experimental protocols required to synthesize this target molecule with high regioselectivity and yield.

Retrosynthetic Analysis & The Regiochemistry Pitfall

The immediate precursor to the target molecule is 4-bromo-2-(trifluoromethoxy)benzoic acid . When designing a synthetic route to this acid, a common pitfall is attempting the direct electrophilic bromination of 2-(trifluoromethoxy)benzoic acid.

The Causality of Failure: In electrophilic aromatic substitution, the carboxylic acid (-COOH) is a strongly deactivating, meta-directing group. Conversely, the trifluoromethoxy (-OCF₃) group is mildly deactivating but ortho/para-directing. If 2-(trifluoromethoxy)benzoic acid is subjected to bromination, the -OCF₃ group dictates the regiochemistry, directing the incoming bromine to its para position (the 5-position of the ring). This yields 5-bromo-2-(trifluoromethoxy)benzoic acid, completely missing the desired 4-bromo substitution pattern.

To achieve the correct regiochemistry, the 1,2,4-substitution pattern must be established using starting materials where the directing groups naturally favor the 4-position, or by utilizing selective halogen-metal exchange.

Caption: Retrosynthetic pathways demonstrating the two viable commercial precursors for the target molecule.

Starting Material Evaluation

Route A: The Sandmeyer Pathway (Aniline Precursor)

Starting Material: 4-Bromo-2-(trifluoromethoxy)aniline (CAS 175278-09-8).

-

Mechanistic Rationale: The strongly activating, ortho/para-directing amine (-NH₂) group ensures that the initial synthesis of this precursor (via bromination of 2-(trifluoromethoxy)aniline) occurs exclusively at the 4-position.

-

Workflow: The aniline is converted to a diazonium salt using NaNO₂/HCl, followed by a Sandmeyer cyanation using CuCN to yield the benzonitrile. Subsequent rigorous hydrolysis (acidic or basic) converts the nitrile to the desired benzoic acid.

-

Drawbacks: Requires the handling of highly toxic cyanide salts and generates stoichiometric copper waste.

Route B: The Halogen-Metal Exchange Pathway (Iodo-Bromo Precursor)

Starting Material: 4-Bromo-1-iodo-2-(trifluoromethoxy)benzene (CAS 175278-12-3)[1].

-

Mechanistic Rationale: This route exploits the differential reactivity between carbon-iodine and carbon-bromine bonds. Iodine is significantly more polarizable and has a weaker bond dissociation energy than bromine. When treated with a Turbo-Grignard reagent (iPrMgCl·LiCl), the iodine undergoes rapid, selective halogen-metal exchange at low temperatures (-20°C), leaving the C-Br bond completely intact[2]. The resulting arylmagnesium intermediate is then trapped with electrophilic carbon dioxide.

-

Advantages: Highly atom-economical, avoids toxic cyanides, and proceeds under mild conditions with excellent yields.

Quantitative Data Comparison

| Parameter | Route A: Sandmeyer Pathway | Route B: Halogen-Metal Exchange |

| Starting Material | 4-Bromo-2-(trifluoromethoxy)aniline | 4-Bromo-1-iodo-2-(trifluoromethoxy)benzene |

| Step Count to Acid | 2 Steps (Cyanation, Hydrolysis) | 1 Step (Carboxylation) |

| Regioselectivity | Pre-established | Excellent (C-I vs C-Br selectivity) |

| Key Reagents | NaNO₂, CuCN, Strong Acid/Base | iPrMgCl·LiCl, CO₂ gas |

| Safety / Toxicity | High (Cyanide gas risk) | Moderate (Pyrophoric Grignard) |

| Typical Yield | 45 - 60% (Over 2 steps) | 80 - 90% |

Validated Experimental Protocols

Protocol 1: Synthesis of 4-bromo-2-(trifluoromethoxy)benzoic acid (Route B)

This procedure utilizes the Turbo-Grignard method for selective mono-carboxylation[2].

-

Preparation: Flame-dry a 250 mL Schlenk flask under an argon atmosphere. Add 4-bromo-1-iodo-2-(trifluoromethoxy)benzene (10.0 mmol)[1] and anhydrous THF (50 mL).

-

Selective Metalation: Cool the solution to -20°C using a dry ice/ethylene glycol bath. Dropwise add iPrMgCl·LiCl (1.3 M in THF, 11.0 mmol) over 15 minutes.

-

Causality Check: The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, significantly enhancing its nucleophilicity. This allows the exchange to occur rapidly at -20°C, a temperature low enough to completely suppress any competitive exchange at the C-Br bond.

-

-

Electrophilic Trapping: Stir the reaction for 30 minutes at -20°C. Vigorously bubble anhydrous CO₂ gas (passed through a Drierite column) into the solution for 30 minutes. Remove the cooling bath and allow the reaction to warm to room temperature.

-

Workup & Isolation: Carefully quench the reaction with 1M HCl (50 mL) to protonate the magnesium carboxylate. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from heptane/ethyl acetate to afford the pure acid.

Caption: Step-by-step workflow of the Halogen-Metal Exchange and Carboxylation process.

Protocol 2: tert-Butyl Esterification using Boc₂O/DMAP

Converting the synthesized acid to the final target, tert-butyl 4-bromo-2-(trifluoromethoxy)benzoate .

-

The Causality of Method Selection: Standard Fischer esterification (t-BuOH, H₂SO₄) fails catastrophically for tert-butyl esters. The highly substituted tert-butyl carbocation is prone to rapid E1 elimination (forming isobutylene gas) rather than undergoing nucleophilic attack by the weak carboxylic acid. Therefore, a mild, base-catalyzed approach is required.

-

Activation: In a 100 mL round-bottom flask, dissolve 4-bromo-2-(trifluoromethoxy)benzoic acid (5.0 mmol) in anhydrous tert-butanol (20 mL). Add Di-tert-butyl dicarbonate (Boc₂O, 6.0 mmol) and 4-Dimethylaminopyridine (DMAP, 0.5 mmol).

-

Reaction: Stir the mixture at 40°C for 12 hours.

-

Mechanistic Insight: DMAP acts as a nucleophilic catalyst, attacking Boc₂O to form an active N-tert-butoxycarbonylpyridinium intermediate. This reacts with the carboxylate to form a mixed anhydride. Subsequent attack by tert-butanol yields the ester, releasing CO₂ and isobutylene as gaseous byproducts, which entropically drives the reaction to completion.

-

-

Purification: Evaporate the excess tert-butanol. Dissolve the residue in dichloromethane (50 mL). Wash sequentially with 0.5M HCl (to remove DMAP) and saturated NaHCO₃ (to remove unreacted acid). Dry over MgSO₄ and concentrate to yield the highly pure tert-butyl ester target.

References

- 509142-48-7 | Sigma-Aldrich. sigmaaldrich.com.

- 4-Bromo-2-(trifluoromethoxy)aniline 97 175278-09-8 - Sigma-Aldrich. sigmaaldrich.com.

- 4-Bromo-1-iodo-2-(trifluoromethoxy)benzene 97% | Avantor. avantorsciences.com.

- Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide - PMC. nih.gov.

Sources

Role of the trifluoromethoxy group in medicinal chemistry and drug design

The Strategic Role of the Trifluoromethoxy (-OCF3) Group in Medicinal Chemistry and Drug Design

Introduction

The trifluoromethoxy (-OCF3) group has emerged as a privileged structural motif in modern medicinal chemistry. Often described in literature as a "super-halogen" or "pseudo-halogen," it bridges the physicochemical gap between traditional halogens and alkyl ethers[1]. The incorporation of an -OCF3 group into a small molecule scaffold profoundly alters its pharmacokinetic and pharmacodynamic profile, enhancing lipophilicity, metabolic stability, and membrane permeability without imposing excessive steric bulk[2]. Unlike the rigid trifluoromethyl (-CF3) group, the -OCF3 moiety possesses a unique conformational flexibility—its oxygen atom acts as an ether linkage that can adopt either coplanar or orthogonal geometries relative to an aromatic ring, depending on the localized steric environment[3].

Physicochemical Properties: The Causality of -OCF3 Efficacy

To understand why the -OCF3 group is highly sought after by drug development professionals, one must evaluate its fundamental physicochemical parameters compared to other common substituents. The high electronegativity of fluorine combined with the oxygen atom creates a strong electron-withdrawing effect, while simultaneously boosting the hydrophobic substituent parameter (Hansch π )[4].

Table 1: Comparative Physicochemical Parameters of Common Substituents

| Substituent | Hansch Lipophilicity ( π ) | Hammett Constant ( σp ) | Electronic Nature |

| -OCF3 | +1.04 | +0.35 | Electron-withdrawing |

| -CF3 | +0.88 | +0.54 | Strongly withdrawing |

| -Cl | +0.71 | +0.23 | Electron-withdrawing |

| -F | +0.14 | +0.06 | Weakly withdrawing |

| -OCH3 | -0.02 | -0.27 | Electron-donating |

Data synthesized from comparative analyses of fluorinated substituents[1].

Causality in Drug Design:

-

Lipophilicity and BBB Penetration: The high Hansch π value (+1.04) of -OCF3 significantly increases the overall logP of a molecule[1]. This is critical for central nervous system (CNS) targets, as higher lipophilicity drives passive diffusion across the blood-brain barrier (BBB). Riluzole, an approved drug for amyotrophic lateral sclerosis (ALS), leverages this property to achieve high CNS exposure.

-

Metabolic Stability: The C–F bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol)[2]. While a standard methoxy (-OCH3) group is highly susceptible to oxidative O-demethylation by cytochrome P450 enzymes (forming a reactive, easily cleared phenol), the -OCF3 group is completely resistant to this metabolic pathway. The strong electron-withdrawing nature of the three fluorine atoms depletes electron density from the oxygen, preventing the initial hydrogen abstraction required for CYP450-mediated cleavage[2].

-

Conformational Tuning: The lone pairs on the -OCF3 oxygen can conjugate with an aromatic ring. However, due to the steric bulk of the -CF3 moiety, the group often rotates out of plane (orthogonal conformation) to minimize steric clashes, favoring an sp3 hybridization of the oxygen[3]. This out-of-plane geometry allows the molecule to occupy distinct vectors in a target protein's binding pocket, forming unique hydrophobic interactions that a planar -CF3 or -OCH3 cannot achieve.

Logical mapping of -OCF3 physicochemical properties to drug design outcomes.

Synthetic Methodologies for Trifluoromethoxylation

Historically, incorporating the -OCF3 group into organic scaffolds was a formidable challenge. The trifluoromethoxide anion (-OCF3) is highly unstable and rapidly decomposes into a fluoride ion and phosgene gas (COF2)[2]. Consequently, direct nucleophilic trifluoromethoxylation requires specialized reagents and tightly controlled conditions. Recent breakthroughs have utilized hypervalent iodine reagents, such as Togni's Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), to achieve direct O-trifluoromethylation of hydroxylamines, followed by rearrangement[4].

Experimental Protocol: Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives

This protocol outlines a self-validating system for the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate, utilizing a migration strategy to bypass the instability of direct aromatic trifluoromethoxylation[5].

Prerequisites: All reactions must be conducted under a strictly inert nitrogen atmosphere. Chloroform must be dried over CaH2 and degassed via three freeze-pump-thaw cycles to prevent oxygen-mediated side reactions[5].

Step 1: O-Trifluoromethylation of Hydroxylamine

-

Transfer 2.00 g (9.56 mmol) of methyl 4-(N-hydroxyacetamido)benzoate into an oven-dried 250 mL round-bottom flask inside a nitrogen-filled glovebox.

-

Add 311 mg of Cs2CO3 (0.956 mmol, 10.0 mol%) as a catalyst.

-

Add 3.63 g of Togni Reagent II (11.5 mmol, 1.20 equiv).

-

Dissolve the mixture in anhydrous, degassed CHCl3.

-

Stir the reaction magnetically at room temperature (RT) until complete consumption of the starting material (monitored via TLC). Causality Check: The use of catalytic Cs2CO3 deprotonates the hydroxylamine, increasing its nucleophilicity to attack the hypervalent iodine of Togni Reagent II, yielding the intermediate methyl 4-(N-(trifluoromethoxy)acetamido)benzoate[5].

Step 2: OCF3-Migration to the Ortho Position

-

Transfer 2.51 g (9.05 mmol) of the isolated intermediate into a 50 mL pressure vessel.

-

Add 9.05 mL of nitromethane (MeNO2) to achieve a 1.00 M concentration.

-

Cap the vessel securely and stir the mixture at 120 °C behind a blast shield for 20 hours. (Safety Note: Impure nitromethane is potentially explosive under thermal stress).

-

Cool to RT, concentrate in vacuo, and purify via flash chromatography. Causality Check: The thermal conditions drive a [3,3]-sigmatropic-like rearrangement, migrating the -OCF3 group from the nitrogen to the sterically favored ortho-carbon of the aromatic ring, yielding the final product[4].

Step-by-step synthesis workflow for ortho-trifluoromethoxylated aniline derivatives.

Advanced Applications: Photoredox Catalysis & Kinase Inhibition

Beyond hypervalent iodine, visible-light photoredox catalysis has revolutionized the synthesis of fluorinated ethers. Difluorocarbene (:CF2) and trifluoromethoxy radical (•OCF3) species can be generated in situ under mild conditions using iridium-based photocatalysts (e.g., fac-Ir(ppy)3)[6]. This circumvents the need for harsh thermal conditions and allows for late-stage functionalization (LSF) of complex drug scaffolds, enabling medicinal chemists to rapidly generate -OCF3 analogs for structure-activity relationship (SAR) studies.

In the realm of target binding, the substitution of a phenyl ring with a trifluoromethoxy group significantly alters the electronic and lipophilic properties of the molecule, which is highly relevant in the design of kinase inhibitors (e.g., p38 MAPK inhibitors)[7]. When comparing a simple fluoro-substitution (-F) to an -OCF3 substitution on a phenyl-imidazole core, the -OCF3 analog typically exhibits prolonged target residence time. The bulky, lipophilic -OCF3 group displaces high-energy water molecules from hydrophobic sub-pockets within the kinase hinge region, providing a massive entropic driving force for binding[7].

Conclusion

The trifluoromethoxy group is far more than a niche "exotic" entity[8]; it is a fundamental tool in the medicinal chemist's arsenal. By meticulously balancing lipophilicity, metabolic resistance, and unique stereoelectronic conformations, the -OCF3 moiety can rescue failing drug scaffolds and elevate them to clinical viability. As synthetic methodologies continue to mature, the late-stage incorporation of -OCF3 will become increasingly routine, driving the next generation of targeted therapeutics.

References

-

Novás, M., & Matos, M. J. (2025). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Molecules, 30(14), 3009. 2

-

Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry, 4(13). 1

-

Jeschke, P., Baston, E., & Leroux, F. R. (2007). "α-Fluorinated Ethers as “Exotic” Entity in Medicinal Chemistry." Mini Reviews in Medicinal Chemistry, 7(10), 1027-1034. 8

-

BenchChem. (2025). "A Comparative Analysis of Trifluoromethoxy- vs. Fluoro-Substituted Phenyl-Imidazole Compounds in Drug Discovery." 7

-

PMC / NIH. (2016). "Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives." 4

-

PMC / NIH. "Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis." 6

-

SciSpace. (2016). "Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives." 5

-

LMU München. (2016). "Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research." 3

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 4. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benthamdirect.com [benthamdirect.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate

Introduction: The Strategic Importance of Fluorinated Biaryls in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction is of paramount importance in the pharmaceutical industry for the construction of complex molecular architectures from readily available building blocks.[1][2] A particularly valuable class of compounds accessible through this methodology are biaryl structures containing fluorinated substituents.

The trifluoromethoxy (-OCF₃) group has garnered significant attention in medicinal chemistry.[4] Its inclusion in a drug candidate can profoundly enhance key pharmacokinetic and pharmacodynamic properties. The strong electron-withdrawing nature of the -OCF₃ group can increase metabolic stability by blocking sites of oxidative metabolism.[4][5] Furthermore, this moiety often increases lipophilicity, which can improve cell membrane permeability and oral bioavailability.[5]

tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate is a key building block for introducing this valuable functional group into a biaryl scaffold. The molecule presents a unique set of challenges and opportunities for Suzuki-Miyaura coupling. The presence of the strongly electron-withdrawing trifluoromethoxy group activates the C-Br bond towards oxidative addition, which is often the rate-limiting step of the catalytic cycle.[6] However, the bulky tert-butyl ester group ortho to the trifluoromethoxy substituent introduces significant steric hindrance that must be overcome for efficient coupling.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on a robust protocol for the Suzuki-Miyaura coupling of tert-butyl 4-bromo-2-(trifluoromethoxy)benzoate with a variety of arylboronic acids. We will delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, and provide a detailed, step-by-step procedure for successful execution in the laboratory.

The Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the Suzuki-Miyaura coupling mechanism is crucial for troubleshooting and optimizing the reaction. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide to form a Pd(II) complex.[7][8]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the bromide. This step requires activation of the boronic acid by a base.[8][10]

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][9]

Experimental Protocol: Suzuki-Miyaura Coupling of tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate

This protocol is designed to be a starting point for the coupling of tert-butyl 4-bromo-2-(trifluoromethoxy)benzoate with a generic arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate | ≥97% | Commercially Available | Limiting reagent |

| Arylboronic Acid | ≥95% | Commercially Available | Use 1.2-1.5 equivalents |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) | Catalyst Grade | Commercially Available | A reliable and versatile catalyst for Suzuki couplings. |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Ensure the base is finely powdered and dry. |

| 1,4-Dioxane | Anhydrous | Commercially Available | Use a freshly opened bottle or a solvent from a purification system. |

| Water | Degassed | In-house | Degas by sparging with argon or nitrogen for 30 minutes. |

| Argon or Nitrogen | High Purity | Gas Cylinder | For maintaining an inert atmosphere. |

| Standard Glassware | - | - | Schlenk flask or reaction vial with a screw cap and septum. |

| Magnetic Stirrer with Heating | - | - | - |

| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Commercially Available | For reaction monitoring. |

Reaction Setup and Execution Workflow

Caption: A general workflow for the Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add tert-butyl 4-bromo-2-(trifluoromethoxy)benzoate (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 eq.).

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[11]

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

-

Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Rationale for Experimental Choices and Troubleshooting

The success of a Suzuki-Miyaura coupling, particularly with a challenging substrate, hinges on the careful selection of each reaction component.

-

Catalyst System:

-

Palladium Source: Pd(dppf)Cl₂·CH₂Cl₂ is a robust and air-stable Pd(II) precatalyst. In situ, it is reduced to the active Pd(0) species.[11] Its versatility makes it an excellent starting point for a wide range of aryl bromides.

-

Ligand: The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is both electron-rich and has a large bite angle. The electron-rich nature of the ligand facilitates the oxidative addition step, which is crucial for the C-Br bond activation.[7][12] The steric bulk of the ligand promotes the final reductive elimination step to release the product and regenerate the catalyst.[2]

-

-

Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective in many Suzuki couplings.[11] Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates transmetalation.[10] If the reaction is sluggish, a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened.[11]

-

Solvent System: The use of a biphasic solvent system like 1,4-dioxane/water is common.[13] 1,4-dioxane solubilizes the organic substrates and the catalyst, while water is necessary to dissolve the inorganic base. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[11]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents | - Use a fresh batch of catalyst.- Ensure thorough degassing of solvents and proper inert atmosphere technique.[11]- Use anhydrous solvents and a freshly opened or properly stored base. |

| Formation of Homocoupled Product | - Presence of oxygen | - Improve degassing procedure. Oxygen can lead to oxidative homocoupling of the boronic acid.[7] |

| Protodeboronation of Boronic Acid | - Reaction temperature too high- Prolonged reaction time | - Attempt the reaction at a lower temperature (e.g., 80 °C).- Monitor the reaction closely and work up as soon as the starting material is consumed. |

| Dehalogenation of Starting Material | - Presence of protic impurities- Suboptimal ligand choice | - Ensure anhydrous conditions.- Screen other bulky electron-rich phosphine ligands (e.g., SPhos, XPhos). |

Safety and Handling Precautions

-

Palladium Catalysts: Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.[14] Avoid inhalation of dust and skin contact by wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][16]

-

Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle in a fume hood and avoid sources of ignition.

-

Boronic Acids: While generally less toxic than other organometallic reagents, boronic acids should still be handled with appropriate care. Some may be irritants.

-

Inert Atmosphere: Reactions under an inert atmosphere should be set up with appropriate care to avoid pressure buildup.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[16]

Conclusion